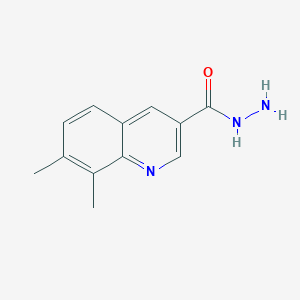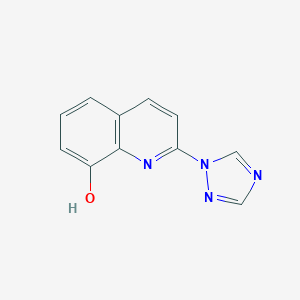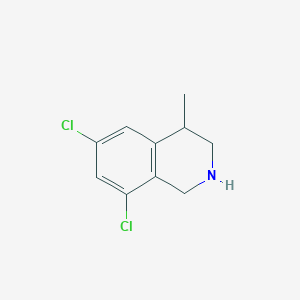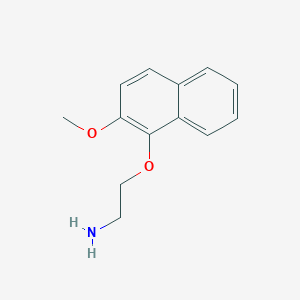
7,8-Dimethylquinoline-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dimethylquinoline-3-carbohydrazide is a chemical compound with the molecular formula C12H13N3O and a molecular weight of 215.25 g/mol . It belongs to the class of quinoline derivatives and is characterized by the presence of two methyl groups at positions 7 and 8 of the quinoline ring, along with a carbohydrazide group at position 3 . This compound is primarily used in research and experimental applications .
Preparation Methods
The synthesis of 7,8-Dimethylquinoline-3-carbohydrazide typically involves the reaction of 7,8-dimethylquinoline-3-carboxylic acid with hydrazine hydrate under specific conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction . The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and cost-effectiveness .
Chemical Reactions Analysis
7,8-Dimethylquinoline-3-carbohydrazide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
7,8-Dimethylquinoline-3-carbohydrazide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 7,8-Dimethylquinoline-3-carbohydrazide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
7,8-Dimethylquinoline-3-carbohydrazide can be compared with other similar compounds, such as:
Quinoline-3-carbohydrazide: Lacks the methyl groups at positions 7 and 8, which may affect its chemical and biological properties.
8-Methylquinoline-3-carbohydrazide:
7-Methylquinoline-3-carbohydrazide: Has only one methyl group at position 7, which also influences its properties.
The uniqueness of this compound lies in the presence of two methyl groups, which can enhance its stability, reactivity, and potential biological activities .
Properties
Molecular Formula |
C12H13N3O |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
7,8-dimethylquinoline-3-carbohydrazide |
InChI |
InChI=1S/C12H13N3O/c1-7-3-4-9-5-10(12(16)15-13)6-14-11(9)8(7)2/h3-6H,13H2,1-2H3,(H,15,16) |
InChI Key |
YVVKISLXPHXROA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC=C(C=C2C=C1)C(=O)NN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Methyl-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B11890059.png)
![4-(1,4-Dioxaspiro[4.5]dec-2-yl)butan-1-ol](/img/structure/B11890073.png)



![N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B11890099.png)
![3-Fluoro-5,8,10-triazatricyclo[7.4.0.0(2),]trideca-1(13),2,4,6,9,11-hexaene-4-carbonitrile](/img/structure/B11890107.png)

![7-Bromoimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11890121.png)
![6,7-Dihydroimidazo[1,2-a]pyrazin-8(5H)-one hydrobromide](/img/structure/B11890123.png)

![[(5-Ethylquinolin-8-yl)oxy]acetonitrile](/img/structure/B11890140.png)
